An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-nitrobenzoylacetate
An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-nitrobenzoylacetate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction and Molecular Overview
Ethyl 4-nitrobenzoylacetate, with CAS Number 838-57-3, is a highly functionalized aromatic compound of significant interest in synthetic organic chemistry. Structurally, it is a β-keto ester, featuring a ketone and an ester group separated by a methylene unit. This arrangement is attached to a benzene ring substituted with a nitro group at the para position. This unique combination of functional groups—a reactive β-dicarbonyl system, an aromatic ring, and an electron-withdrawing nitro group—renders the molecule a versatile building block for the synthesis of a wide array of more complex structures, including pharmaceuticals, dyes, and other specialty chemicals.[1][2]
This guide provides a comprehensive analysis of the chemical properties of Ethyl 4-nitrobenzoylacetate, focusing on its structure, reactivity, and synthetic utility. We will explore its inherent tautomerism, predict its spectroscopic signatures, detail its core reaction pathways with mechanistic insights, and propose a robust synthetic protocol.
Section 2: Physicochemical Properties
The fundamental physical and chemical identifiers for Ethyl 4-nitrobenzoylacetate are summarized below. The compound is typically a solid at room temperature, with a melting point in the range of 71-73 °C. It exhibits good solubility in common organic solvents such as ethanol and ether but has limited solubility in water, a characteristic owing to its hydrophobic aromatic core and the presence of the ethyl ester group.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁NO₅ | |
| Molecular Weight | 237.21 g/mol | |
| CAS Number | 838-57-3 | |
| IUPAC Name | ethyl 3-(4-nitrophenyl)-3-oxopropanoate | [1] |
| Synonyms | (p-Nitrobenzoyl)acetic acid ethyl ester, NSC 62134 | |
| Melting Point | 71-73 °C | |
| Appearance | Pale yellow solid | [1] |
Section 3: Molecular Structure and Tautomerism
A critical chemical property of Ethyl 4-nitrobenzoylacetate is its existence as an equilibrium mixture of two constitutional isomers, or tautomers: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is characteristic of β-dicarbonyl compounds.[3] The acidic nature of the α-protons (on the CH₂ group) allows for their removal by a base or protonation of the carbonyl oxygen by an acid, facilitating the interconversion.[4]
The equilibrium position is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding, which stabilizes the enol tautomer.[5] For most simple β-keto esters, the keto form predominates, but the enol form is present in significant enough concentration to dictate much of the compound's reactivity.[3]
Caption: Keto-enol equilibrium of Ethyl 4-nitrobenzoylacetate.
Section 4: Predicted Spectroscopic Signature
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The presence of both keto and enol forms in solution would result in two sets of signals, though for clarity, we will primarily describe the signals for the major keto tautomer.
-
Aromatic Protons: The para-substituted benzene ring will exhibit a classic AA'BB' system, appearing as two distinct doublets. The protons ortho to the electron-withdrawing nitro group will be downfield (δ ≈ 8.2-8.4 ppm), while the protons ortho to the carbonyl group will be slightly upfield (δ ≈ 8.0-8.2 ppm).
-
Methylene Protons (α-protons): The two protons of the CH₂ group are flanked by two carbonyls, placing them in a deshielded environment. They are expected to appear as a sharp singlet around δ ≈ 4.0-4.2 ppm.
-
Ethyl Group Protons: The ethyl ester will produce a quartet for the O-CH₂ protons around δ ≈ 4.1-4.3 ppm (split by the adjacent CH₃) and a triplet for the terminal CH₃ protons around δ ≈ 1.2-1.4 ppm (split by the adjacent CH₂).
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will show signals for all 11 unique carbon atoms in the keto form.
-
Carbonyl Carbons: Two signals are expected in the downfield region for the two carbonyl carbons. The ketone carbonyl (C=O) is typically found around δ ≈ 190-195 ppm, while the ester carbonyl (O-C=O) appears further upfield at δ ≈ 165-170 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons, though the two pairs of equivalent carbons (ortho and meta to the nitro group) will reduce this to four signals in the range of δ ≈ 120-150 ppm.
-
Methylene Carbon (α-carbon): The CH₂ carbon, positioned between the two carbonyls, is expected around δ ≈ 45-50 ppm.
-
Ethyl Group Carbons: The O-CH₂ carbon will appear around δ ≈ 60-65 ppm, and the terminal CH₃ carbon will be the most upfield signal at δ ≈ 14-16 ppm.
Predicted IR Spectrum
The infrared spectrum provides key information about the functional groups present.
-
C=O Stretching: Two distinct, strong absorption bands are predicted for the carbonyl groups. The ketone C=O stretch typically appears around 1715-1725 cm⁻¹, while the ester C=O stretch is found at a higher frequency, around 1735-1750 cm⁻¹.
-
NO₂ Stretching: The nitro group will exhibit two characteristic strong bands: an asymmetric stretch around 1510-1530 cm⁻¹ and a symmetric stretch around 1340-1350 cm⁻¹.
-
C-O Stretching: A strong band corresponding to the C-O stretch of the ester group will be present in the 1100-1300 cm⁻¹ region.
-
C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethyl groups will appear just below 3000 cm⁻¹.
| Data Type | Predicted Feature | Approximate Position | Functional Group |
| ¹H NMR | Doublet (2H) | δ 8.2-8.4 ppm | Aromatic C-H (ortho to NO₂) |
| Doublet (2H) | δ 8.0-8.2 ppm | Aromatic C-H (ortho to C=O) | |
| Singlet (2H) | δ 4.0-4.2 ppm | α-Methylene (CO-CH₂-CO) | |
| Quartet (2H) | δ 4.1-4.3 ppm | Ethyl (O-CH₂) | |
| Triplet (3H) | δ 1.2-1.4 ppm | Ethyl (CH₃) | |
| ¹³C NMR | Carbonyl | δ 190-195 ppm | Ketone (C=O) |
| Carbonyl | δ 165-170 ppm | Ester (O-C=O) | |
| Aromatic | δ 120-150 ppm | Aromatic Carbons | |
| Methylene | δ 45-50 ppm | α-Methylene (CO-CH₂-CO) | |
| Alkyl | δ 60-65 ppm | Ethyl (O-CH₂) | |
| Alkyl | δ 14-16 ppm | Ethyl (CH₃) | |
| IR | Strong Abs. | 1735-1750 cm⁻¹ | Ester C=O Stretch |
| Strong Abs. | 1715-1725 cm⁻¹ | Ketone C=O Stretch | |
| Strong Abs. | 1510-1530 cm⁻¹ | Asymmetric NO₂ Stretch | |
| Strong Abs. | 1340-1350 cm⁻¹ | Symmetric NO₂ Stretch |
Section 5: Core Reactivity and Mechanistic Pathways
The rich chemistry of Ethyl 4-nitrobenzoylacetate stems from the interplay of its functional groups. It serves as a versatile reactant in numerous transformations.
Acidity, Enolate Formation, and Condensation Reactions
The methylene protons are significantly acidic (pKa ≈ 11) due to the resonance stabilization of the resulting conjugate base (the enolate) by both adjacent carbonyl groups.[6] This facile enolate formation makes the compound an excellent nucleophile in C-C bond-forming reactions. A prime example is the Knoevenagel condensation , where the enolate reacts with aldehydes or ketones to form α,β-unsaturated products.
Hydrolysis and Decarboxylation
A hallmark reaction of β-keto esters is their susceptibility to hydrolysis followed by decarboxylation to yield a ketone.[7] This transformation can be achieved under acidic or basic conditions. The process involves the initial hydrolysis of the ester to a β-keto acid intermediate. This intermediate is unstable and readily loses carbon dioxide upon gentle heating to afford 4'-nitroacetophenone. This reaction provides a powerful method for synthesizing substituted methyl ketones.
Caption: Workflow for hydrolysis and decarboxylation.
-
Hydrolysis: In a round-bottom flask equipped with a reflux condenser, dissolve Ethyl 4-nitrobenzoylacetate (1 equivalent) in a 10% aqueous sodium hydroxide solution (2-3 equivalents).
-
Heat the mixture to reflux for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Acidification: After cooling the reaction mixture to room temperature, carefully acidify it by the dropwise addition of dilute hydrochloric acid until the solution is acidic to litmus paper. The β-keto acid intermediate will precipitate.
-
Decarboxylation: Gently heat the acidified mixture (e.g., in a 50-60 °C water bath). The evolution of carbon dioxide gas should be observed. Continue heating until the effervescence ceases.
-
Workup: Cool the mixture, extract the resulting ketone product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[7]
Reduction of the Nitro Group
The nitro group is readily reduced to an amine, providing a pathway to aminobenzoyl derivatives. This transformation can be achieved selectively without affecting the keto or ester functionalities using various reducing agents. A common and effective method involves the use of a metal in the presence of an acid, such as indium powder and ammonium chloride in aqueous ethanol. This procedure is known to be selective for the nitro group while leaving other reducible groups like esters intact.
This reaction is crucial for pharmaceutical synthesis, as the resulting ethyl 4-aminobenzoylacetate can be a precursor to various biologically active molecules.
Cyclization and Heterocycle Synthesis
The dicarbonyl functionality makes Ethyl 4-nitrobenzoylacetate an excellent precursor for the synthesis of heterocyclic compounds. For instance, it can undergo cycloisomerization reactions to form trisubstituted furans. This often involves reaction with an alkyne under catalytic conditions, where the enolate of the β-keto ester acts as a nucleophile to initiate a cascade of reactions leading to the furan ring system.
Section 6: Proposed Synthesis via Claisen Condensation
Ethyl 4-nitrobenzoylacetate is most efficiently prepared via a crossed Claisen condensation .[6][8] This reaction involves the nucleophilic acyl substitution of an ester enolate onto another ester. The causality behind the choice of reactants is critical: to avoid self-condensation, one ester must be readily enolizable (the nucleophile) while the other ideally is not, or is at least a highly reactive electrophile.
In this case, ethyl acetate serves as the enolizable component, and ethyl 4-nitrobenzoate serves as the electrophilic acylating agent. The electron-withdrawing nitro group on ethyl 4-nitrobenzoate enhances the electrophilicity of its carbonyl carbon, making it a good substrate. A strong base, such as sodium ethoxide (NaOEt), is required to generate a sufficient concentration of the ethyl acetate enolate.[9]
Caption: Proposed workflow for the synthesis of Ethyl 4-nitrobenzoylacetate.
-
Preparation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add dry ethanol followed by clean sodium metal (1.1 equivalents) in small portions to generate sodium ethoxide in situ.
-
Enolate Formation: Add dry ethyl acetate (1.0 equivalent) dropwise to the sodium ethoxide solution while stirring.
-
Condensation: To this mixture, add a solution of ethyl 4-nitrobenzoate (1.0 equivalent) in dry ethanol dropwise.
-
Reaction: Heat the resulting mixture to reflux for several hours until the reaction is complete (monitor by TLC). The product will be deprotonated by the ethoxide base, driving the equilibrium toward completion.[8]
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold dilute aqueous acid (e.g., HCl or H₂SO₄). This neutralizes the excess base and protonates the product enolate.
-
Isolation: The solid product can be collected by vacuum filtration. Alternatively, the aqueous layer can be extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated to yield the crude product, which can be purified by recrystallization.[9]
Section 7: Conclusion
Ethyl 4-nitrobenzoylacetate is a synthetically valuable intermediate whose chemical properties are dominated by the strategic placement of its β-keto ester, aromatic, and nitro functionalities. Its acidic α-protons facilitate enolate formation, making it a potent nucleophile for constructing new carbon-carbon bonds. Key transformations, including hydrolysis/decarboxylation to ketones and reduction of the nitro group to an amine, open avenues to a diverse range of downstream products. The principles of the Claisen condensation provide a reliable and scalable route for its synthesis. A thorough understanding of these properties, as detailed in this guide, is essential for leveraging this versatile molecule in research, discovery, and development.
References
- 1. Ethyl 4-nitrobenzoylacetate, 97% | Fisher Scientific [fishersci.ca]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. CCCC 1988, Volume 53, Issue 4, Abstracts pp. 839-850 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
